molecular formula C3H3F3 B3051295 1,1,2-Trifluoro-1-propene CAS No. 32718-30-2

1,1,2-Trifluoro-1-propene

Cat. No.: B3051295
CAS No.: 32718-30-2
M. Wt: 96.05 g/mol
InChI Key: LNGDLROYEAUMEQ-UHFFFAOYSA-N
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Description

1,1,2-Trifluoro-1-propene is an organic compound with the molecular formula C3H3F3 It is a fluorinated propene derivative, characterized by the presence of three fluorine atoms attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,2-Trifluoro-1-propene can be synthesized through several methods. One common approach involves the dehydrofluorination of 1,1,1-trifluoro-2-propanol. This reaction typically requires high temperatures and the presence of a strong acid, such as sulfuric acid, to facilitate the elimination of hydrogen fluoride .

Industrial Production Methods

Industrial production of this compound often involves the fluorination of 1,1,2,3-tetrachloropropene. This process uses a fluorination catalyst, such as a chromium-based catalyst, under controlled conditions to replace chlorine atoms with fluorine atoms .

Chemical Reactions Analysis

Types of Reactions

1,1,2-Trifluoro-1-propene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,1,2-trifluoro-1-propene involves its interaction with various molecular targets. In chemical reactions, the fluorine atoms play a crucial role in stabilizing reaction intermediates and influencing the reactivity of the compound. The presence of fluorine atoms can enhance the lipophilicity and metabolic stability of derivatives, making them valuable in pharmaceutical applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,2-Trifluoro-1-propene is unique due to its specific arrangement of fluorine atoms, which imparts distinct reactivity and stability. This makes it particularly valuable in applications requiring high-performance materials and specialized chemical reactions .

Properties

IUPAC Name

1,1,2-trifluoroprop-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3F3/c1-2(4)3(5)6/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNGDLROYEAUMEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3F3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40186392
Record name Trifluoropropene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40186392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32718-30-2
Record name Trifluoropropene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032718302
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trifluoropropene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40186392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trifluoropropene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.505
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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